(1-(1H-1,2,4-三唑-1-基)环丙基)甲胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

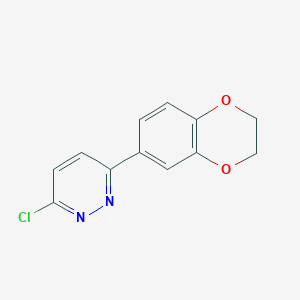

“(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” is a chemical compound with the molecular formula C6H10N4. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” can be represented by the InChI code: 1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 . This indicates that the molecule contains a cyclopropyl group attached to a 1,2,4-triazole ring via a methanamine linkage .Physical and Chemical Properties Analysis

“(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” is a solid compound with a molecular weight of 138.17 .科学研究应用

合成技术和化学性质

- 由 Younas 等人 (2014) 进行的一项研究描述了类似化合物 N,N-二苄基-1-(1-[(4-甲基-2-苯基-4,5-二氢恶唑-4-基)甲基)]-1H-1,2,3-三唑-4-基)甲胺的合成,通过 1,3-偶极环加成反应。该过程和化合物的结构,通过核磁共振光谱、元素分析和质谱数据确定,提供了对与三唑衍生物相关的合成技术的见解 (Younas, Hallaoui, & Alami, 2014).

生物和抗菌特性

- Thomas 等人 (2010) 合成了一系列具有三唑部分的甲胺衍生物,表现出显着的抗菌和抗真菌活性。本研究突出了三唑衍生物在开发抗菌剂方面的潜力 (Thomas, Adhikari, & Shetty, 2010).

- Panathur 等人 (2013) 研究了基于吲哚和三唑的甲胺衍生物的抗癌特性,结果表明某些分子对癌细胞系表现出有效的生长抑制作用。这表明三唑衍生物在癌症治疗中的潜在应用 (Panathur et al., 2013).

化学相互作用和抑制特性

- Luo 等人 (2015) 探讨了三唑基取代的四氢苯并呋喃衍生物在不同 pH 值下与 H+,K+-ATPase 的相互作用机制。他们的研究提供了有关这些化合物的抑制活性和它们作为 H+,K+-ATPase 抑制剂的潜力的宝贵信息 (Luo et al., 2015).

化学反应中的催化活性

- Miura 等人 (2016) 对铑催化的苯甲醇硼酸酯与 N-磺酰基-1,2,3-三唑的环丙烷化研究证明了含三唑化合物的催化潜力,突出了硼基取代的环丙基甲胺的产生 (Miura, Nakamuro, Nikishima, & Murakami, 2016).

在材料科学和腐蚀抑制中的应用

- Ma 等人 (2017) 研究了三唑衍生物作为酸性介质中低碳钢的缓蚀剂。他们的研究结果表明此类化合物在材料科学和工业腐蚀防护中的潜在应用 (Ma, Qi, He, Tang, & Lu, 2017).

有机化学中的合成和表征

- Shimoga、Shin 和 Kim (2018) 报告了 1-[5-(4-甲基苯基)-1,3,4-恶二唑-2-基]甲胺的成功合成,展示了此类化合物在有机合成和表征技术中的广泛应用 (Shimoga, Shin, & Kim, 2018).

安全和危害

The safety information for “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Compounds with a 1,2,4-triazole ring structure have been reported to interact with various biological targets, including enzymes like aromatase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s pharmacological effects.

Mode of Action

1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against certain cancer cell lines . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells.

Biochemical Pathways

1,2,4-triazole derivatives have been associated with anticancer activity, suggesting that they may affect pathways related to cell growth and proliferation .

Result of Action

Given the reported cytotoxic activity of 1,2,4-triazole derivatives against certain cancer cell lines , it can be inferred that these compounds may induce cell death or inhibit cell proliferation.

属性

IUPAC Name |

[1-(1,2,4-triazol-1-yl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c7-3-6(1-2-6)10-5-8-4-9-10;/h4-5H,1-3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYSODMEGZJTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)N2C=NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)

![3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808287.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2808288.png)

![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)